molecular formula C6H6N4OS B1232759 6-Methylsulfinyl purine CAS No. 19769-31-4

6-Methylsulfinyl purine

Cat. No. B1232759
CAS RN: 19769-31-4
M. Wt: 182.21 g/mol
InChI Key: DDCCWMSPQCHVQV-UHFFFAOYSA-N
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Description

6-Methylsulfinyl purine is a bioactive compound found in wasabi . It has been thought to have antioxidant and anti-inflammatory properties . The molecular formula of 6-Methylsulfinyl purine is C6H6N4OS .


Molecular Structure Analysis

The molecular structure of 6-Methylsulfinyl purine is represented by the molecular formula C6H6N4OS . The average mass is 182.203 Da and the monoisotopic mass is 182.026230 Da .


Chemical Reactions Analysis

The supply of purine nucleotides, including 6-Methylsulfinyl purine, is provided by two pathways: the salvage pathway and de novo synthesis . Purine de novo synthesis (PDNS) is a sequence of ten reactions catalyzed by six enzymes .

Scientific Research Applications

DNA Interaction and Alkylation

Research has shown that methylated purines, including 6-methylsulfinyl purine, interact with DNA in various ways. For example, Swenberg et al. (1979) investigated the methylation of DNA bases in rat organs induced by 1,2-dimethylhydrazine, noting the alkylation of purine bases and the removal of O6-methylguanine from DNA. This study highlights the potential role of 6-methylsulfinyl purine in DNA modification and interaction, particularly in the context of chemical-induced DNA changes (Swenberg et al., 1979).

Chemical Crosslinking and DNA-Protein Interactions

Xu (1998) described a novel method for site-specific and chemical crosslinking of oligodeoxynucleotides containing 6-methylsulphoxypurine with cysteine or peptides containing cysteine. This study illustrates the potential of 6-methylsulfinyl purine in facilitating DNA-protein interactions, which is crucial for understanding biological processes and developing therapeutic strategies (Xu, 1998).

Chemotherapeutic Research

Elion (1989) discussed the role of purine antimetabolites, including 6-methylsulfinyl purine derivatives, in chemotherapy. These compounds have been used in treating acute leukemia and other conditions. This research underscores the significance of 6-methylsulfinyl purine in the development of anticancer drugs (Elion, 1989).

Synthesis and Modification of Purine Derivatives

Yamane et al. (1980) explored the reaction of 6-methylsulfonylpurine riboside with carbon nucleophiles, leading to the synthesis of various 6-substituted purine nucleosides. This study demonstrates the versatility of 6-methylsulfinyl purine in synthesizing modified purine compounds, which could have implications in pharmaceuticals and biochemical research (Yamane et al., 1980).

Antimicrobial Activity

Bakkestuen et al. (2005) synthesized 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, including derivatives of 6-methylsulfinyl purine, and evaluated their activity against Mycobacterium tuberculosis. This research highlights the potential use of 6-methylsulfinyl purine derivatives in developing new antimicrobial agents (Bakkestuen et al., 2005).

Catalysis and Molecular Modification

Guo et al. (2011) investigated the use of purine as a directing group for the Pd-catalyzed monoarylation of 6-arylpurines, including 6-methylsulfinyl purine, with aryl iodides via C-H bond activation. This study provides insights into the catalytic modification of purine derivatives, which is essential for chemical synthesis and drug development (Guo et al., 2011).

properties

IUPAC Name

6-methylsulfinyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12(11)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCCWMSPQCHVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941539
Record name 6-(Methanesulfinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylsulfinyl purine

CAS RN

19769-31-4
Record name 6-Methylsulfinyl purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019769314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Methanesulfinyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PC Srivastava, GR Revankar, RK Robins… - Journal of Medicinal …, 1981 - ACS Publications
The key intermediate 9-(2, 3, 5-tri-0-acetyl-/3-D-arabinofuranosyl) purine-6-carbonitrile (7) was synthesized in four steps from 9-/3-D-arabinofuranosylpurine-6-thione (3) via 6-(…
Number of citations: 20 pubs.acs.org
DJ Nelson, C Buggé, HC Krasny - … Metabolism in Man—II: Regulation of …, 1977 - Springer
… 6-methylmercaptopurine, 6-thio-8-hydroxypurine, 6-methylmercapto-8-hydroxypurine, 6-methylsulfinyl purine, 6-methylsulfinyl-8-hydroxypurine, 6-methylsulfonY!48-hydroxypurine, 6-…
Number of citations: 12 link.springer.com
GB Grindey - Cancer Treatment Reviews, 1979 - Elsevier
… 6-Methylsulfinyl-purine has also been identified as a minor urinary metabolite in man while 6-methylthiopurine is found primarily in rat urine (8). …
Number of citations: 14 www.sciencedirect.com

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